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molecular formula C9H16ClNO B1625273 Cyclohexylethylcarbamoyl chloride CAS No. 62899-75-6

Cyclohexylethylcarbamoyl chloride

Cat. No. B1625273
M. Wt: 189.68 g/mol
InChI Key: ONKIPJDBUYZQMP-UHFFFAOYSA-N
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Patent
US05362704

Procedure details

1-(2-chlorophenyl)-5(4H)-tetrazolinone (2 g) and potassium carbonate (1.68 g) were suspended in acetonitrile (30 ml), followed by fifteen minutes heating under refluxing. After cooling, N-cyclohexyl-N-ethylcarbamoyl chloride (2.31 g) was added to the reaction mixture, followed by a further five-hour heating under refluxing. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure, and the resulting residue was subjected to flush column chromatography (hexane:ethylacetate=5:2), to obtain the desired 1-(2-chlorophenyl)-4-(N-cyclohexyl-N-ethylcarbamoyl)- 5(4H)-tetrazolinone (3.02 g) having a m.p. in the range of from 77.5° to 79.5° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([N:7]2[NH:12][N:11]=[N:10][C:8]2=[O:9])[C:4]([Cl:13])=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH:20]1([N:26]([CH2:30][CH3:31])[C:27](Cl)=[O:28])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>C(#N)C>[CH3:31][CH2:30][N:26]([C:27]([N:10]1[N:11]=[N:12][N:7]([C:5]2[C:4]([Cl:13])=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:8]1=[O:9])=[O:28])[CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=C(C(=C1)N2C(=O)N=NN2)Cl
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.31 g
Type
reactant
Smiles
C1(CCCCC1)N(C(=O)Cl)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by fifteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
followed by a further five-hour
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to flush column chromatography (hexane:ethylacetate=5:2)

Outcomes

Product
Name
Type
product
Smiles
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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